Progesterone Receptor (PR) Antagonist Activity: IC50 Comparison vs. Structural Analogs
Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- exhibits potent antagonist activity at the human progesterone receptor with an IC50 of 3.20 nM as measured by inhibition of progesterone-induced alkaline phosphatase activity in human T47D cells [1]. In contrast, the well-characterized 4-phenylquinoline derivative piboserod (SB-207266, CAS 152811-62-6) demonstrates no reported PR antagonist activity and instead functions as a selective 5-HT4 receptor antagonist with pKi values of 9.6–10.4 at human 5-HT4 receptors [2]. This divergent pharmacological profile demonstrates that the N-(8-methyl-4-phenyl-5-quinolinyl) substitution pattern redirects receptor target engagement from serotonin receptors to the progesterone receptor.
| Evidence Dimension | In vitro antagonist potency at human progesterone receptor |
|---|---|
| Target Compound Data | IC50 = 3.20 nM |
| Comparator Or Baseline | Piboserod (SB-207266): No reported PR antagonist activity; documented 5-HT4 antagonist with pKi 9.6–10.4 |
| Quantified Difference | Qualitatively distinct target profile (PR antagonist vs. 5-HT4 antagonist) |
| Conditions | Human T47D breast cancer cell line; alkaline phosphatase reporter assay; 24-hour incubation with progesterone |
Why This Matters
This demonstrates target specificity divergence within the 4-phenylquinoline class, enabling researchers to select this compound for PR-focused studies while avoiding confounding 5-HT4 activity.
- [1] BindingDB. BDBM50375823 CHEMBL407847: Antagonist activity at human PR in T47D cells (IC50 = 3.20 nM). View Source
- [2] GPCRdb. Piboserod bioactivity: 5-HT4 receptor pKi 9.6–10.4 (human). View Source
